2-[(E)-2-pyridin-2-ylvinyl]phenol
Overview
Description
2-[(E)-2-pyridin-2-ylvinyl]phenol is an organic compound that features a phenol group attached to a vinyl group, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Phenolic compounds, which this molecule is a part of, are known to exhibit significant antibacterial activity . They can target multiple sites in bacteria, leading to a much higher sensitivity of cells towards these natural compounds .
Mode of Action
This interaction can prevent radical reactions instigated by these reactive oxygen species, including lipid peroxidation, protein oxidation, and oxidative damage to nucleic acids .
Biochemical Pathways
Phenolic compounds, including 2-[(E)-2-pyridin-2-ylvinyl]phenol, are products of secondary metabolism in plants. Their biosynthesis is characteristic of all plant cells and is carried out with the participation of the shikimate and acetate-malonate pathways . In this case, polyphenols of various structures are formed, such as phenylpropanoids, flavonoids, and various oligomeric and polymeric compounds of phenolic nature .
Pharmacokinetics
The phenol-explorer database integrates data on polyphenol metabolism and pharmacokinetics in humans and experimental animals . This could provide a general understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenolic compounds.
Result of Action
Their intake has been associated with a reduced risk of chronic diseases, such as coronary heart disease, stroke, type II diabetes, and some cancers in various epidemiological studies and clinical trials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the accumulation and biosynthesis of polyphenols in plants depend on many factors, including physiological–biochemical, molecular–genetic, and environmental factors .
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, which include 2-[(E)-2-pyridin-2-ylvinyl]phenol, have attracted increasing attention due to their potential roles in preventing oxidative stress-related diseases . Phenolic compounds are very abundant in plant-based foods and their bio-accessibility and biotransformation are key factors affecting their bioavailability .
Cellular Effects
Phenolic compounds have been shown to exert effects on various types of cells and cellular processes . For instance, phenol has been shown to induce hormesis effects on the algal growth and cellular metabolites
Molecular Mechanism
Phenolic antioxidants, which include this compound, have been shown to exert their effects through their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
It is known that the properties of phenolic compounds, such as their boiling points and acidity, can be influenced by various factors .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Phenolic compounds have been shown to have health benefits, including anti-obesity, anti-hyperglycemic, and anti-hyperlipidemic effects .
Metabolic Pathways
Phenolic compounds are known to be involved in various metabolic pathways .
Transport and Distribution
Phenolic compounds are known to interact with proteins, altering their structure and properties .
Subcellular Localization
Research on other phenolic compounds suggests that they may be synthesized in the cytoplasm and/or nucleus of plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-pyridin-2-ylvinyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of a halogenated phenol with a pyridine derivative under basic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the vinyl linkage between the phenol and pyridine rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-pyridin-2-ylvinyl]phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Ethyl-substituted phenols.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[(E)-2-pyridin-2-ylvinyl]phenol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
2-pyridone: A compound with a pyridine ring and a carbonyl group.
2-(pyridin-2-yl)pyrimidine: A compound with a pyridine ring attached to a pyrimidine ring.
Uniqueness
2-[(E)-2-pyridin-2-ylvinyl]phenol is unique due to its combination of a phenol group, a vinyl linkage, and a pyridine ring.
Properties
IUPAC Name |
2-[(E)-2-pyridin-2-ylethenyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10,15H/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGALKDRRMKWHN-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19087-55-9 | |
Record name | ALPHA-(2-PYRIDYLMETHYLENE)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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